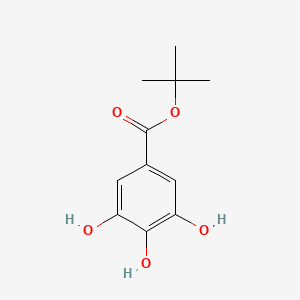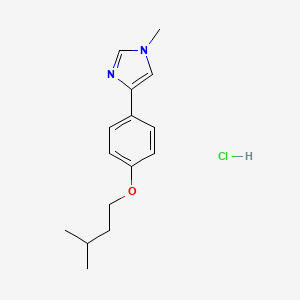![molecular formula C12H10ClNO3S B14664311 Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- CAS No. 42445-58-9](/img/structure/B14664311.png)
Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- is a chemical compound with a complex structure that includes a propanoic acid backbone and a thiazole ring substituted with a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- typically involves the reaction of 4-chlorophenylthiazole with propanoic acid derivatives under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenyl)propanoic acid: Shares a similar propanoic acid backbone but lacks the thiazole ring.
2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid: Contains a similar aryloxyphenoxypropionic acid structure but with different substituents.
Uniqueness
Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- is unique due to its combination of a propanoic acid backbone with a thiazole ring and a chlorophenyl group.
Propiedades
Número CAS |
42445-58-9 |
|---|---|
Fórmula molecular |
C12H10ClNO3S |
Peso molecular |
283.73 g/mol |
Nombre IUPAC |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]oxy]propanoic acid |
InChI |
InChI=1S/C12H10ClNO3S/c1-7(11(15)16)17-12-14-10(6-18-12)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16) |
Clave InChI |
LVROGXYIHZQYHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)OC1=NC(=CS1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


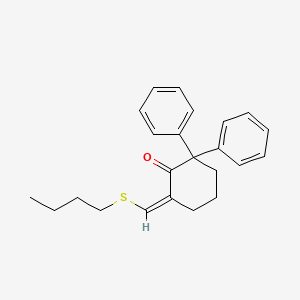
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
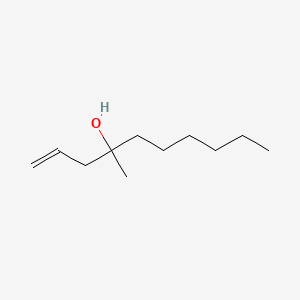
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
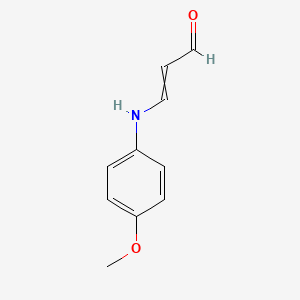
![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
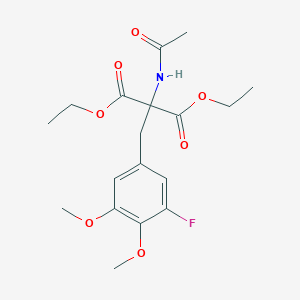

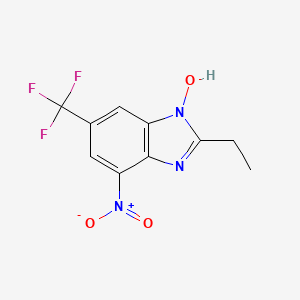
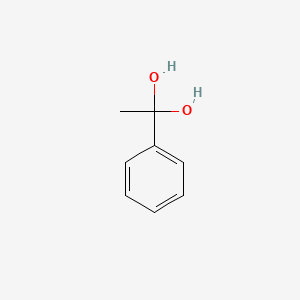
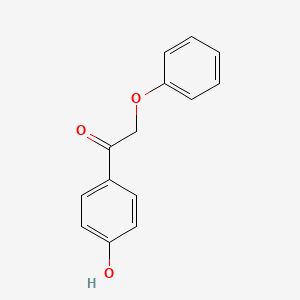
![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)
